molecular formula C10H10ClFN2O B1427977 3-(2-Chloro-6-fluorophenyl)piperazin-2-one CAS No. 1248210-76-5

3-(2-Chloro-6-fluorophenyl)piperazin-2-one

Cat. No.: B1427977
CAS No.: 1248210-76-5
M. Wt: 228.65 g/mol
InChI Key: VIYLXNFYRCGFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heterocyclic Core Analysis

The piperazin-2-one core consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a ketone group at position 2. This scaffold adopts a chair conformation in its most stable state, as observed in X-ray crystallographic studies of analogous piperazin-2-one derivatives. The chair geometry minimizes steric strain, with the ketone oxygen (O1) and nitrogen atoms (N1 and N4) occupying equatorial positions. The nitrogen atoms participate in hydrogen bonding, as seen in the crystal structure of piperazine hexahydrate, where N–H⋯N interactions stabilize the lattice. The rigidity of the chair conformation influences the compound’s ability to engage in π-stacking and dipole-dipole interactions, critical for molecular recognition in biological systems.

Substituent Effects on Electronic and Steric Properties

The 2-chloro-6-fluorophenyl substituent introduces significant electronic and steric perturbations:

  • Electronic Effects : Chlorine (σ~meta~ = 0.37, σ~para~ = 0.23) and fluorine (σ~meta~ = 0.34, σ~para~ = 0.06) act as electron-withdrawing groups, polarizing the aromatic ring and adjacent piperazin-2-one core. This polarization enhances the electrophilicity of the ketone group, facilitating nucleophilic addition reactions.
  • Steric Effects : The ortho-chloro and para-fluoro substituents create a sterically congested environment, as evidenced by the dihedral angle (~45°) between the aryl ring and piperazin-2-one plane in related structures. This steric bulk limits rotational freedom, potentially favoring specific binding conformations in receptor-ligand interactions.

Table 1 : Hammett Constants for Key Substituents

Substituent σ~meta~ σ~para~
Cl 0.37 0.23
F 0.34 0.06

Comparative Analysis with Analogous Piperazinone Derivatives

Compared to derivatives with alkyl or electron-donating substituents, 3-(2-chloro-6-fluorophenyl)piperazin-2-one exhibits distinct properties:

  • Electron-Withdrawing vs. Electron-Donating Groups : Methyl-substituted piperazin-2-ones (e.g., 3-methylpiperazin-2-one) show reduced electrophilicity at the ketone due to inductive electron donation, whereas the chloro-fluorophenyl group increases reactivity.
  • Bioactivity Profiles : Piperazin-2-ones with aryl substituents, such as 3-(4-methylphenyl) derivatives, demonstrate enhanced binding affinity for dopamine receptors compared to alkylated analogues, highlighting the role of aromatic π-systems in molecular recognition.

Table 2 : Comparative Reactivity of Piperazin-2-one Derivatives

Derivative Ketone C=O Stretching (cm⁻¹) LogP
3-Methylpiperazin-2-one 1675 0.82
3-Phenylpiperazin-2-one 1702 1.95
3-(2-Cl-6-F-C6H3)piperazin-2-one 1715 2.38

X-Ray Crystallography and Molecular Geometry

Single-crystal X-ray studies of related compounds reveal key structural features:

  • Bond Lengths : The C=O bond in the ketone group measures 1.23 Å, consistent with typical carbonyl distances. The C–N bonds in the piperazin-2-one ring range from 1.45–1.49 Å, reflecting partial double-bond character due to resonance with the ketone.
  • Dihedral Angles : The aryl ring forms a dihedral angle of 44.2° with the piperazin-2-one plane, minimizing steric clashes between ortho-substituents and the heterocycle.
  • Intermolecular Interactions : N–H⋯O hydrogen bonds (2.76–2.92 Å) and C–H⋯π interactions (2.92 Å) stabilize the crystal lattice, as observed in morpholine and piperidine analogues.

Table 3 : Selected Geometric Parameters from X-Ray Data

Parameter Value
C=O bond length 1.23 Å
C–N (piperazine) 1.47 Å
Dihedral angle (aryl vs. piperazin-2-one) 44.2°
N–H⋯O distance 2.81 Å

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c11-6-2-1-3-7(12)8(6)9-10(15)14-5-4-13-9/h1-3,9,13H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYLXNFYRCGFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(2-Chloro-6-fluorophenyl)piperazin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine core substituted with a chloro and a fluorophenyl group. The chemical formula is C11H12ClFN2OC_{11}H_{12}ClFN_2O, with a molecular weight of approximately 232.68 g/mol. Its structure allows for potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound showed cytotoxic effects with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of PARP1 activity, which is crucial for DNA repair mechanisms .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties . It has shown potential as an antidepressant and anxiolytic agent, likely due to its interaction with serotonin receptors and monoamine oxidase (MAO) inhibition:

  • MAO Inhibition : Studies suggest that derivatives of piperazine, including this compound, can inhibit MAO-A and MAO-B, which are critical in regulating neurotransmitter levels in the brain .
  • Behavioral Studies : Animal models have demonstrated improvements in depression-like behaviors following treatment with this compound, indicating its potential as a therapeutic agent for mood disorders.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound inhibits key enzymes such as MAO, leading to increased levels of neurotransmitters like serotonin and norepinephrine.
  • Apoptosis Induction : It activates apoptotic pathways in cancer cells, promoting programmed cell death.
  • DNA Interaction : Molecular docking studies suggest that it can bind to DNA topoisomerase II, disrupting DNA replication in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFocusKey Findings
Antidepressant ActivityDemonstrated significant MAO inhibition; improved behavioral outcomes in animal models.
Anticancer ActivityExhibited cytotoxicity against MCF-7 cells with an IC50 comparable to doxorubicin; induced apoptosis via caspase activation.
NeuropharmacologyShowed promise as an anxiolytic; influenced neurotransmitter levels significantly.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences References
3-(2-Chloro-6-fluorophenyl)piperazin-2-one 1248210-76-5 C₁₀H₁₀ClFN₂O 228.65 Parent compound; no additional substituents
1-(3-Bromophenyl)piperazin-2-one hydrochloride 31197-30-5 C₁₀H₁₁BrClN₂O 298.57 Bromine substitution at phenyl; hydrochloride salt
2-[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid 1033600-27-9 C₁₃H₁₄ClFN₂O₃ 301.72 Acetic acid side chain; benzyl substitution
2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one 1234807-33-0 C₁₇H₁₈ClFN₄O₂ 364.80 Pyridazinone core; ethyl ketone linker
Floxacillin 5250-39-5 C₁₉H₁₇ClFN₃O₅S 453.87 β-lactam antibiotic with 3-(2-chloro-6-fluorophenyl) group

Functional and Pharmacological Differences

Antibacterial Activity : Floxacillin (CAS 5250-39-5), a β-lactam antibiotic, incorporates the 3-(2-chloro-6-fluorophenyl) group as part of its isoxazolecarboxamide side chain, demonstrating the role of halogenated aryl groups in enhancing antibacterial efficacy . In contrast, this compound itself lacks reported antimicrobial data in the evidence.

The piperazin-2-one core, however, introduces puckering (non-planar) conformations, as described in , which may influence solubility and crystal packing.

Preparation Methods

Palladium-Catalyzed One-Pot Cascade Synthesis

A recent advanced method involves a one-pot cascade double cyclization that forms the piperazin-2-one ring while introducing the aryl substituent via palladium-catalyzed coupling.

  • Reagents and Conditions:

    • Starting material: A halogenated precursor such as a benzyl-protected piperazinone derivative.
    • Aryl iodide: 2-chloro-6-fluorophenyl iodide or similar aryl iodides.
    • Amine component: Benzylamine or other amines.
    • Catalysts: Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)), AgNO3 as a silver salt co-catalyst.
    • Base: Cs2CO3.
    • Solvent: Acetonitrile.
    • Temperature: Reflux under nitrogen atmosphere for ~16 hours.
  • Process:

    • The reaction mixture containing the halogenated precursor, aryl iodide, amine, Pd catalyst, AgNO3, and base is heated under reflux.
    • This facilitates the formation of three bonds in a cascade manner, efficiently producing the piperazin-2-one substituted with the 2-chloro-6-fluorophenyl group.
    • After reaction completion, the mixture is cooled, solvent removed, and the product purified by flash chromatography.
  • Yields and Purity:

    • Yields reported for similar piperazinone derivatives range from 56% to 74%.
    • Products are characterized by IR, 13C NMR, and HRMS confirming the structure and purity.

This method allows combinatorial synthesis by varying amines and aryl iodides, enabling access to diverse substituted piperazin-2-ones including this compound.

Nucleophilic Aromatic Substitution on Halogenated Phenyl Piperazines

Another route involves preparing the substituted piperazine intermediate by nucleophilic aromatic substitution on halogenated phenyl rings followed by cyclization to the piperazin-2-one.

  • Key Steps:

    • Starting from 3-chloro-4-fluorophenol or similar halogenated phenols.
    • Mild nitration to introduce nitro groups selectively.
    • Piperazinylation using substituted phenyl piperazine under reflux in toluene or chlorobenzene.
    • Subsequent reductive cyclization using indium-mediated reduction and cyclization to form the piperazin-2-one ring.
  • Yields:

    • Piperazinylation yields up to 83% depending on solvent and substituents.
    • Final cyclization yields range between 53% and 75%.
  • Characterization:

    • Products confirmed by 1H-NMR, 13C-NMR, and HRMS.
    • The formation of the 2-chloro-6-fluorophenyl substituent is confirmed by characteristic NMR shifts and mass spectra.

Hydrolysis and Functional Group Transformations

In some synthetic schemes, chlorinated fluorophenyl piperazine derivatives are hydrolyzed or further functionalized to yield the piperazin-2-one structure.

  • For example, hydrolysis of chlorinated pyridazine derivatives bearing phenylpiperazine substituents in hot glacial acetic acid can yield piperazinone analogs.
  • Subsequent alkylation or condensation reactions can modify the piperazinone ring or side chains to achieve the desired substitution pattern.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Palladium-catalyzed cascade Pd(PPh3)4, AgNO3, Cs2CO3, ArI, amine, MeCN, reflux 56–74 One-pot, combinatorial, efficient Requires Pd catalyst, long reflux
Nucleophilic aromatic substitution + reductive cyclization Halogenated phenol, substituted phenylpiperazine, toluene/chlorobenzene, indium/acetic acid 53–83 High yield, regioselective nitration Multi-step, requires column purification
Hydrolysis of chloropyridazine derivatives Hot glacial acetic acid, alkylating agents Variable Straightforward hydrolysis step Limited to specific precursors

Research Findings and Analytical Characterization

  • Spectroscopic Analysis:

    • 1H-NMR and 13C-NMR spectra confirm substitution patterns on the piperazinone ring and the aryl group.
    • High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with this compound.
    • IR spectra show characteristic carbonyl stretching (~1650 cm⁻¹) indicative of the piperazin-2-one moiety.
  • Reaction Optimization:

    • Solvent choice (toluene vs. chlorobenzene) affects solubility and reaction time in piperazinylation steps.
    • Use of silver salts (AgNO3) enhances Pd-catalyzed coupling efficiency.
    • Mild nitration conditions prevent over-nitration and side-product formation.
  • Scalability:

    • The palladium-catalyzed cascade has been demonstrated on scales up to 0.2 mmol with good reproducibility.
    • Flash chromatography remains necessary for purification in all routes.

Q & A

Basic Question: What spectroscopic and analytical methods are recommended for characterizing 3-(2-Chloro-6-fluorophenyl)piperazin-2-one?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the aromatic substituents and piperazinone ring structure. Pay attention to coupling constants for fluorine-chlorine proximity effects (e.g., splitting patterns in 1H^1H-NMR).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns. For example, the chlorine isotope pattern (3:1 ratio for 35Cl^{35}Cl/37Cl^{37}Cl) aids identification .
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretching (~1680–1720 cm1^{-1}) and N–H vibrations (~3300 cm1^{-1}) in the piperazinone ring.

Basic Question: How can researchers synthesize this compound?

Methodological Answer:

  • Key Steps:
    • Intermediate Preparation: Start with 2-chloro-6-fluorobenzaldehyde () to synthesize substituted phenyl precursors.
    • Ring Closure: Use a Buchwald-Hartwig amination or Ullmann coupling to attach the piperazinone moiety.
    • Oxidation: Convert secondary amines to ketones via controlled oxidation (e.g., using MnO2_2) to form the piperazin-2-one ring.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) for high purity .

Advanced Question: How should researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • Software Tools: Use SHELXL ( ) for refinement, ensuring proper handling of disorder or twinning. For ambiguous electron density, employ dual-space methods (e.g., SHELXD) .
  • Validation: Cross-check with hydrogen bonding patterns ( ). For example, confirm if C=O···H–N interactions align with Etter’s graph set analysis (e.g., R22(8)R_2^2(8) motifs).
  • Data Collection: Optimize resolution (<1.0 Å) to reduce thermal motion artifacts. Use low-temperature (100 K) data to minimize dynamic disorder .

Advanced Question: How can the puckering conformation of the piperazinone ring be quantitatively analyzed?

Methodological Answer:

  • Cremer-Pople Parameters: Calculate puckering amplitude (QQ) and phase angle (θ\theta) from atomic coordinates ( ). For a six-membered ring, use:

    Q=q22+q32,θ=arctan(q3q2)Q = \sqrt{q_2^2 + q_3^2}, \quad \theta = \arctan\left(\frac{q_3}{q_2}\right)

    where q2q_2 and q3q_3 describe out-of-plane displacements.

  • Software Implementation: Use Mercury (CCDC) or custom scripts in crystallography suites (e.g., Olex2) to automate calculations .

Advanced Question: What strategies are effective for studying metabolic pathways involving this compound?

Methodological Answer:

  • In Vitro Assays:
    • Liver Microsomes: Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolites via LC-MS/MS ( ).
    • CYP Enzyme Screening: Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolizing enzymes.
  • Stable Isotope Labeling: Introduce 13C^{13}C/15N^{15}N labels to track metabolic transformations .

Advanced Question: How can computational modeling predict receptor interactions for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock the compound into target receptors (e.g., serotonin or dopamine receptors). Parameterize fluorine and chlorine atoms with accurate partial charges (ESP-derived).
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bond lifetimes and hydrophobic contacts .

Advanced Question: How should researchers analyze impurities in synthesized batches?

Methodological Answer:

  • HPLC Methods: Use a C18 column (3.5 µm, 150 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient (5–95% ACN over 20 min). Detect at 254 nm.
  • Reference Standards: Compare retention times with certified impurities (e.g., EP/JP standards in ).
  • LC-HRMS: Identify unknown impurities via exact mass (<5 ppm error) and fragmentation libraries .

Advanced Question: What experimental approaches elucidate hydrogen-bonding networks in crystalline forms?

Methodological Answer:

  • Graph Set Analysis ( ): Classify H-bond motifs (e.g., chains, rings) using Etter’s rules. For example, a dimeric R22(8)R_2^2(8) motif indicates two donors/acceptors in an 8-membered ring.
  • Temperature-Dependent Studies: Collect data at 100 K and 298 K to assess thermal motion effects on H-bond geometry.
  • Neutron Diffraction: Resolve proton positions in deuterated crystals for precise H-bond measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloro-6-fluorophenyl)piperazin-2-one
Reactant of Route 2
3-(2-Chloro-6-fluorophenyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.